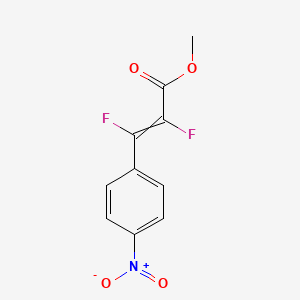
Methyl 2,3-difluoro-3-(4-nitrophenyl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2,3-difluoro-3-(4-nitrophenyl)prop-2-enoate is an organic compound characterized by the presence of a difluoro-substituted propenoate group attached to a nitrophenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2,3-difluoro-3-(4-nitrophenyl)prop-2-enoate typically involves the reaction of 4-nitrobenzaldehyde with difluoroacetic acid in the presence of a base, followed by esterification with methanol. The reaction conditions often include the use of a catalyst such as piperidine and a solvent like ethanol to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Methyl 2,3-difluoro-3-(4-nitrophenyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Substitution: The difluoro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 4-amino-3-(difluoromethyl)benzoic acid.
Reduction: 2,3-difluoro-3-(4-nitrophenyl)propanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2,3-difluoro-3-(4-nitrophenyl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Mechanism of Action
The mechanism of action of methyl 2,3-difluoro-3-(4-nitrophenyl)prop-2-enoate involves its interaction with specific molecular targets. The difluoro groups and nitrophenyl ring can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes or other biomolecules, potentially inhibiting their activity or altering their function .
Comparison with Similar Compounds
- Methyl 3-(4-nitrophenyl)prop-2-enoate
- Methyl 2,3-difluoro-3-(3-nitrophenyl)prop-2-enoate
- Methyl 2,3-difluoro-3-(4-chlorophenyl)prop-2-enoate
Comparison: Methyl 2,3-difluoro-3-(4-nitrophenyl)prop-2-enoate is unique due to the presence of both difluoro and nitro groups, which confer distinct reactivity and chemical properties.
Properties
CAS No. |
61855-59-2 |
|---|---|
Molecular Formula |
C10H7F2NO4 |
Molecular Weight |
243.16 g/mol |
IUPAC Name |
methyl 2,3-difluoro-3-(4-nitrophenyl)prop-2-enoate |
InChI |
InChI=1S/C10H7F2NO4/c1-17-10(14)9(12)8(11)6-2-4-7(5-3-6)13(15)16/h2-5H,1H3 |
InChI Key |
VCEGFTJJTBIWJE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=C(C1=CC=C(C=C1)[N+](=O)[O-])F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















